1-(Azetidin-3-yl)-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-3-yl)-3-methylurea is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a methylurea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)-3-methylurea can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has certain limitations and challenges.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach provides a straightforward and efficient route to obtain the desired azetidine derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-3-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The azetidine ring can undergo substitution reactions with various reagents to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can introduce new functional groups into the azetidine ring.
Scientific Research Applications
1-(Azetidin-3-yl)-3-methylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in developing new drugs with specific biological targets.
Industry: The compound is used in the synthesis of various industrial chemicals and materials, contributing to advancements in material science and chemical engineering.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-3-methylurea involves its interaction with specific molecular targets and pathways. The azetidine ring’s conformational restriction plays a crucial role in its biological activity, influencing its binding to target proteins and enzymes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.
Comparison with Similar Compounds
1-(Azetidin-3-yl)-3-methylurea can be compared with other similar compounds, such as:
(Azetidin-3-yl)acetic acid: A structural analogue of 4-aminobutanoic acid (GABA), used in the preparation of pharmaceutically active agents.
3-(Prop-1-en-2-yl)azetidin-2-one: An analogue of combretastatin A-4, studied for its antiproliferative and tubulin-destabilizing effects.
Properties
Molecular Formula |
C5H11N3O |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-3-methylurea |
InChI |
InChI=1S/C5H11N3O/c1-6-5(9)8-4-2-7-3-4/h4,7H,2-3H2,1H3,(H2,6,8,9) |
InChI Key |
LAZZTYSKRUEQGZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.